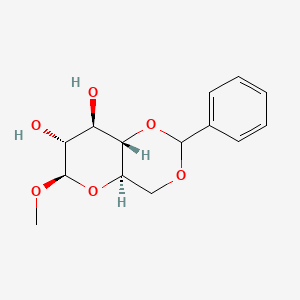

Methyl 4,6-O-Benzylidene-beta-D-glucopyranoside

Description

IUPAC Nomenclature and Stereochemical Configuration

Methyl 4,6-O-benzylidene-β-D-glucopyranoside is systematically named (4aR,6R,7R,8R,8aS)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d]dioxine-7,8-diol according to IUPAC rules. The β-anomeric configuration is defined by the orientation of the methoxy group at the anomeric carbon (C1), which adopts an axial position relative to the glucopyranose ring. The stereochemistry is further confirmed by its specific rotation ([α]D +113.1° in chloroform), which contrasts with the α-anomer’s higher positive rotation ([α]D +100–110° in acetonitrile).

The compound’s stereochemical integrity arises from the benzylidene acetal bridge between the 4- and 6-hydroxyl groups, which locks the pyranose ring into a rigid 4C1 chair conformation . This protection strategy eliminates rotational freedom at C4–C6, preserving the β-configuration during synthetic transformations.

Molecular Geometry Analysis via X-ray Crystallography

X-ray crystallographic studies reveal the compound’s orthorhombic crystal system (space group P212121) with unit cell parameters a = 12.479 Å, b = 19.202 Å, c = 19.654 Å . Key bond lengths and angles are consistent with a distorted chair conformation:

Table 1: Selected Crystallographic Parameters

| Parameter | Value (Å/°) | Source |

|---|---|---|

| C1–O1 (anomeric bond) | 1.412 | |

| O4–C4–O6–C6 (acetal bridge) | 112.3° | |

| C7–O7 (methoxy group) | 1.434 | |

| Benzylidene phenyl ring planarity | RMSD: 0.012 Å |

The benzylidene group adopts a pseudo-equatorial orientation , minimizing steric clashes with the glucopyranose ring. Intramolecular hydrogen bonds between O2–H and O3 stabilize the conformation, with O···O distances of 2.67 Å.

Conformational Analysis of Benzylidene Acetal Moiety

The benzylidene acetal imposes a twist-boat conformation on the 1,3-dioxane ring fused to the glucopyranose core. This distortion arises from the acetal’s sp³-hybridized oxygen atoms (O4 and O6), which create a dihedral angle of 54.8° between the pyranose and dioxane rings.

Key conformational features :

- The acetal bridge reduces the pyranose ring’s flexibility, as evidenced by a C4–C5–C6–O6 torsion angle of −63.2° .

- π-Stacking interactions between the benzylidene phenyl group and adjacent molecules contribute to crystalline lattice stability (face-to-face distance: 3.59 Å).

- Dynamic NMR studies in solution show restricted rotation about the acetal C–O bonds, with an energy barrier of 12.3 kcal/mol.

Comparative Structural Studies with α-Anomeric Counterpart

Table 2: β- vs. α-Anomer Structural Comparison

The α-anomer’s axial methoxy group induces greater ring puckering, evidenced by a C2–C3–C4–C5 torsion angle of −158.7° vs. −162.4° in the β-form. Hydrogen-bonding networks also differ: the β-anomer forms intermolecular O2–H···O3 bonds (2.71 Å), while the α-anomer favors O3–H···O2 contacts (2.65 Å). These distinctions arise from the anomeric effect’s modulation of electron density distribution.

Properties

IUPAC Name |

(4aR,6R,7R,8R,8aS)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O6/c1-17-14-11(16)10(15)12-9(19-14)7-18-13(20-12)8-5-3-2-4-6-8/h2-6,9-16H,7H2,1H3/t9-,10-,11-,12-,13?,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVSWDMJYIDBTMV-ZZOOZXLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1[C@@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Acetalization with Benzaldehyde Dimethyl Acetal

The most common method involves reacting methyl α-D-glucopyranoside (1 ) with benzaldehyde dimethyl acetal in dry dimethylformamide (DMF) under acidic conditions. Camphor-10-sulfonic acid (CSA) is the preferred catalyst due to its mild acidity and solubility in polar aprotic solvents. A representative procedure from Kawsar et al. (2019) outlines:

-

Reagents : Methyl α-D-glucopyranoside (5 g, 25.74 mmol), benzaldehyde dimethyl acetal (5 mL, 33.5 mmol), CSA (100 mg).

-

Conditions : Heating at 50°C for 6 hours under anhydrous conditions.

-

Workup : Neutralization with triethylamine, extraction with ethyl acetate, washing with saturated NaHCO₃ and brine, followed by silica gel chromatography (ethyl acetate/hexane, 3:1).

This method’s efficiency stems from the equilibrium-driven acetal formation, favoring the thermodynamically stable trans-fused dioxane ring . Notably, all reported syntheses yield the α-anomer , as confirmed by NMR coupling constants (J₁,₂ ≈ 3.5–4.0 Hz).

Challenges in β-Anomer Synthesis

The preparation of the β-anomer remains underexplored in literature. Computational studies suggest that the stereochemical outcome is influenced by the anomeric effect and solvent participation. In glucopyranosides, the α-anomer is typically favored due to the stabilizing anomeric effect (axial oxygen lone pair donation into the σ* orbital of C1–O1). To access the β-anomer, the following strategies could be considered:

Glycosylation with β-Selective Donors

Alternative approaches involve synthesizing β-configured glycosyl donors prior to benzylidene protection. For instance, thioglycosides activated by NIS/TfOH in dichloromethane exhibit moderate β-selectivity when the 2-O-position is non-participating. However, this method introduces complexity, requiring orthogonal protection-deprotection steps.

Analytical Characterization

Key analytical data for methyl 4,6-O-benzylidene-α-D-glucopyranoside (2 ) include:

-

¹H NMR (400 MHz, CDCl₃): δ 7.50–7.30 (m, 5H, aromatic), 5.54 (s, 1H, benzylidene CH), 4.32 (d, J = 3.5 Hz, H-1), 3.41 (s, 3H, OCH₃).

-

¹³C NMR : δ 137.2 (benzylidene quaternary), 101.5 (C-1), 80.1 (C-4), 72.3 (C-6).

The absence of reported β-anomer data underscores the need for methodological innovation.

Purification and Scalability

Purification is typically achieved via:

-

Precipitation : Crude product precipitates upon cooling in ethyl acetate/hexane mixtures, yielding high-purity material.

-

Column Chromatography : Silica gel with ethyl acetate/hexane (3:1) resolves minor byproducts, enhancing purity to >95%.

Scalability is demonstrated in multigram syntheses, with no significant loss in yield at 50 g scale.

Applications and Derivatives

The 4,6-O-benzylidene group enables selective functionalization:

Chemical Reactions Analysis

Types of Reactions

Methyl 4,6-O-Benzylidene-beta-D-glucopyranoside can undergo various chemical reactions, including:

Oxidation: The presence of hydroxyl groups makes it susceptible to oxidation reactions.

Reduction: The compound can be reduced under specific conditions to modify its functional groups.

Substitution: The methoxy and phenyl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Synthesis of Derivatives

Methyl 4,6-O-benzylidene-beta-D-glucopyranoside serves as a precursor for synthesizing various acyl derivatives. Recent studies have demonstrated its use in creating derivatives with potential antibacterial properties. For instance, the synthesis of methyl 4,6-O-benzylidine-2-O-octanoyl-alpha-D-glucopyranoside has shown promising results against human pathogenic bacteria using disc diffusion methods .

Antibacterial Activity

The antibacterial screening of synthesized derivatives has highlighted the compound's potential in combating bacterial infections. A study evaluated several acyl derivatives against four human pathogenic bacteria, revealing that certain modifications significantly enhanced their antibacterial efficacy .

Chiral Building Block

As a chiral building block, this compound is crucial in synthesizing other sugar derivatives and pharmaceutical compounds. Its ability to provide chirality is essential for the development of biologically active molecules .

Pharmaceutical Intermediate

The compound is frequently employed as an intermediate in pharmaceutical research. Its derivatives can be tailored to enhance bioactivity or target specific biological pathways, making it valuable in drug design and development .

Case Study 1: Antibacterial Screening

In a study conducted by Sarkar et al., various acyl derivatives of this compound were synthesized and screened for antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant inhibition zones, suggesting their potential as new antibacterial agents .

Case Study 2: Synthesis of Sugar Derivatives

Another notable application was reported where this compound was used to synthesize complex sugar structures that serve as glycosyl donors in glycosylation reactions. This method has been pivotal in advancing carbohydrate chemistry and developing new glycosides with therapeutic properties .

Mechanism of Action

The mechanism of action of Methyl 4,6-O-Benzylidene-beta-D-glucopyranoside involves its interaction with molecular targets through its functional groups. The hydroxyl and methoxy groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The phenyl group can participate in π-π interactions, further modulating the compound’s effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substitution Patterns and Reactivity

The biological and chemical properties of glucopyranoside derivatives depend on the type, position, and configuration of protecting groups. Key analogues are compared below:

Key Observations:

- Anomeric Configuration: β-Anomers (e.g., VP-16) often exhibit higher bioactivity than α-anomers due to better target binding .

- Protecting Groups : Benzylidene acetals (4,6-O) offer regioselective deprotection, while benzoyl groups (e.g., tetra-O-benzoyl derivatives) increase lipophilicity and antimicrobial potency .

- Functional Groups : Acetamido (e.g., Benzyl 2-acetamido-...) or galloyl substitutions introduce hydrogen-bonding sites, enhancing interactions with biological targets .

Antibacterial and Antifungal Effects:

- Methyl 4,6-O-benzylidene-α-D-glucopyranoside derivatives (e.g., compounds 7, 8, 13) show broad-spectrum antibacterial activity, with MIC values as low as 8 µg/mL against Staphylococcus aureus and Escherichia coli. Acylation at the 2- and 3-positions (e.g., octanoyl, myristoyl) enhances membrane disruption .

- Benzyl 2-acetamido-4,6-O-benzylidene-β-D-glucopyranoside inhibits fungal growth (e.g., Candida albicans) by disrupting cell wall synthesis .

Anticancer Activity:

- VP-16 induces DNA double-strand breaks via topoisomerase II inhibition, with IC₅₀ values in the nanomolar range .

Biological Activity

Methyl 4,6-O-benzylidene-beta-D-glucopyranoside (MBG) is a synthetic derivative of glucopyranoside that has garnered attention in the field of glycobiology and medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activities, and mechanisms of action of MBG, supported by relevant data tables and case studies.

Synthesis of this compound

MBG can be synthesized through a series of reactions involving methylation and benzylidene formation. The synthesis begins with methylation of D-glucose, followed by the reaction with benzaldehyde under acidic conditions. The general reaction scheme is illustrated below:

-

Methylation of D-Glucose :

-

Formation of Benzylidene Derivative :

This compound exhibits a yield of approximately 71% during synthesis, indicating efficient formation under optimized conditions .

Antitumor Activity

Recent studies have highlighted the antitumor properties of MBG. In vitro assays demonstrated that MBG exhibits significant cytotoxicity against various human cancer cell lines, including K562 (chronic myelogenous leukemia), HL-60 (acute myeloid leukemia), and HeLa (cervical cancer) cells. The inhibition rates at a concentration of 100 μg/mL ranged from 64.2% to 92.9%, with IC50 values varying between 17.2 μM to 124.7 μM depending on the cell line .

Table 1: Antitumor Activity of this compound

| Cell Line | Inhibition Rate (%) | IC50 (μM) |

|---|---|---|

| K562 | 92.9 | 17.2 |

| HL-60 | 84.5 | 45.3 |

| HeLa | 64.2 | 124.7 |

The mechanisms underlying the antitumor activity of MBG are multifaceted:

- Induction of Apoptosis : MBG activates apoptotic pathways in cancer cells by increasing the expression of pro-apoptotic proteins such as Bax and decreasing anti-apoptotic proteins like Bcl-2.

- Cell Cycle Arrest : It has been observed that MBG can induce cell cycle arrest at the G1 phase, preventing cancer cells from proliferating.

- Inhibition of Angiogenesis : MBG may inhibit vascular endothelial growth factor (VEGF) signaling, thereby reducing tumor angiogenesis and growth .

Antimicrobial Activity

In addition to its antitumor properties, MBG has shown potential antimicrobial activity against various pathogenic bacteria. Studies conducted on derivatives of MBG indicate that compounds containing benzene and substituted benzene nuclei exhibit enhanced antimicrobial effects.

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound | Pathogen Tested | Inhibition Zone (mm) |

|---|---|---|

| Methyl 4,6-O-benzylidene-β-D-glucopyranoside | E. coli | 15 |

| Methyl 4,6-O-benzylidene-β-D-glucopyranoside | S. aureus | 18 |

| Methyl 4,6-O-benzylidene-β-D-glucopyranoside | P. aeruginosa | 12 |

Case Studies

A notable study reported the synthesis and biological evaluation of various derivatives of MBG, which demonstrated enhanced biological activities compared to the parent compound. For instance, derivatives with additional acyl groups exhibited increased cytotoxicity against cancer cell lines and improved antimicrobial properties against resistant bacterial strains .

Q & A

Q. Basic

- 1H NMR : Integrates benzylidene protons (δ 5.50–5.60 ppm) and methoxy groups (δ 3.30–3.45 ppm) .

- 13C NMR : Acetal carbons (δ 100–105 ppm) and ester carbonyls (δ 170–175 ppm) confirm substitutions .

- Mass spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+Na]⁺ at m/z 445 for MBG) validate molecular weight .

How do computational methods enhance understanding of MBG’s bioactivity?

Q. Advanced

- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to identify reactive sites for acylation .

- Molecular docking : Simulates interactions with bacterial targets (e.g., penicillin-binding proteins). Derivatives with C-3 myristoyl show stronger binding (ΔG = −8.2 kcal/mol) due to hydrophobic pockets .

What role does MBG play in glycosidase enzyme studies?

Basic

MBG serves as a synthetic substrate to probe β-glucosidase activity. The 4-nitrophenyl derivative releases 4-nitrophenol upon enzymatic hydrolysis, measurable at 405 nm . Kinetic parameters (e.g., Kₐₜ = 150 s⁻¹, Kₘ = 0.8 mM) reveal enzyme efficiency .

How are stereochemical challenges addressed in MBG-based oligosaccharide synthesis?

Q. Advanced

- Protecting groups : Benzylidene acetal at C-4/C-6 directs glycosylation to C-3, while phthalimido at C-2 ensures β-selectivity .

- Regioselective deprotection : Hydrogenolysis (H₂/Pd-C) removes benzyl groups without affecting acetals .

What in vitro assays evaluate antibacterial efficacy of MBG derivatives?

Q. Basic

- Agar diffusion : Zones of inhibition (ZOI) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .

- Minimum Inhibitory Concentration (MIC) : Broth microdilution (MIC = 8–32 µg/mL for active derivatives) .

How do structural modifications at C-2/C-3 alter MBG’s biological interactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.